molecular formula C6H5NaO4S2 B13161920 Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Cat. No.: B13161920
M. Wt: 228.2 g/mol
InChI Key: GAUXVCRAJYRAFT-UHFFFAOYSA-M
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Description

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS 1861628-64-9) is a valuable synthetic building block in organic chemistry and drug discovery. The compound features a sulfinate group on the thiophene ring, making it a versatile intermediate for introducing the thiophene-3-sulfinyl or thiophene-3-yl moiety into more complex molecular architectures. Thiophene derivatives are crucial scaffolds in medicinal chemistry, with applications spanning the development of antitumor, antibacterial, anti-inflammatory, antifungal, and antihypertensive agents . The presence of both the methoxycarbonyl and sulfinate functional groups on the thiophene core allows for further selective derivatization, facilitating the construction of diverse compound libraries for biological screening. This reagent is instrumental in the synthesis of thiophene-containing heterocyclic systems, such as thiazoles and selenazoles, which are privileged structures in pharmaceutical research . Furthermore, thiophene derivatives are widely used in materials science as components of chemosensors, photovoltaic materials, and dyes . The product is provided as a solid and requires cold-chain transportation to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5NaO4S2

Molecular Weight

228.2 g/mol

IUPAC Name

sodium;2-methoxycarbonylthiophene-3-sulfinate

InChI

InChI=1S/C6H6O4S2.Na/c1-10-6(7)5-4(12(8)9)2-3-11-5;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

GAUXVCRAJYRAFT-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of thiophene-3-sulfonyl chloride with methanol in the presence of a base, followed by neutralization with sodium hydroxide to yield the sodium salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Methanol or other suitable organic solvents.

    Base: Sodium hydroxide or other strong bases.

Industrial Production Methods

Industrial production of sodium sulfinates may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonates or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The mechanism of action of sodium 2-(methoxycarbonyl)thiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinyl group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfinate Derivatives

2.1.1. Sodium Thiophene-2-sulfinate
  • Structure : Thiophene ring with sulfinate at position 2 (vs. position 3 in the target compound).
  • Synthesis : Prepared from thiophene-2-sulfonyl chloride and sodium sulfite under aqueous conditions .
  • Reactivity : Demonstrates efficient desulfinative cross-coupling but lacks the methoxycarbonyl group, leading to lower electrophilicity compared to Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate .
  • Applications : Primarily used in C–S bond cleavage reactions for heteroaryl coupling.
2.1.2. Propoxycarbazone Sodium
  • Structure : Contains a phenylsulfonyl group linked to a triazole ring, with a methoxycarbonyl substituent .
  • Reactivity : Functions as a herbicide via inhibition of acetolactate synthase. The sulfonyl group facilitates binding to enzyme targets, a mechanism distinct from sulfinate-based reactivity .
  • Applications : Agricultural herbicide (e.g., weed control in cereals) .

Thiophene Derivatives with Functional Groups

2.2.1. 2-Thiophenecarboxylic Acid
  • Structure : Thiophene ring with a carboxylic acid group at position 2 .
  • Properties : Lower solubility in organic solvents compared to sulfinate derivatives. The carboxylic acid group promotes hydrogen bonding, influencing crystal packing .
  • Applications : Intermediate in pharmaceuticals and agrochemicals.
2.2.2. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide
  • Structure: Thiophene ring with carboxamide and imino substituents .
  • Key Difference : The sulfinate group in this compound enhances nucleophilic reactivity, whereas carboxamide derivatives prioritize target-specific interactions .

Methoxycarbonyl-Substituted Aromatic Compounds

2.3.1. Sodium 4-(Methoxycarbonyl)phenolate
  • Structure: Phenol ring with methoxycarbonyl at position 4 .
  • Applications: Industrial preservative. The phenolic structure contrasts with thiophene’s aromaticity, leading to divergent electronic and toxicological profiles .

Table 1: Comparative Analysis of this compound and Analogues

Compound Key Structural Features Reactivity/Properties Applications References
This compound Thiophene, 3-sulfinate, 2-methoxycarbonyl High electrophilicity, desulfinative coupling Organic synthesis, herbicides
Sodium thiophene-2-sulfinate Thiophene, 2-sulfinate Moderate reactivity in cross-coupling Organic intermediates
Propoxycarbazone sodium Phenylsulfonyl, triazole, methoxycarbonyl Enzyme inhibition Herbicide
Sodium 4-(methoxycarbonyl)phenolate Phenol, 4-methoxycarbonyl Low organ toxicity, eye irritant Industrial preservative

Key Observations:

  • Reactivity : The 3-sulfinate position in the target compound enhances regioselectivity in cross-coupling compared to 2-sulfinate isomers .
  • Toxicity: Thiophene-based sulfinates may exhibit distinct metabolic pathways vs. phenolic analogs, necessitating tailored safety assessments .
  • Agricultural Utility : Propoxycarbazone sodium’s success underscores sulfonyl/sulfinate groups’ importance in herbicide design, though substituent positioning dictates target specificity .

Biological Activity

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is an organosulfur compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxycarbonyl group and a sulfinate moiety. Its molecular formula is C₆H₇NaO₃S₂, and it has a molecular weight of approximately 207.24 g/mol. The sulfinate group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis

This compound can be synthesized through various methods, typically involving the sulfonylation of thiophene derivatives. Common synthetic routes include:

  • Sulfonylation of Thiophene : Utilizing sodium metabisulfite or other sulfonating agents.
  • Nucleophilic Substitution Reactions : The bromine atom in related compounds can be replaced by nucleophiles to form the desired sulfinate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds often possess antibacterial and antifungal activities. The compound's structure allows it to interact with bacterial cell membranes, leading to cell death.

CompoundActivity Against Gram-positive Bacteria (%)Activity Against Gram-negative Bacteria (%)
This compound70 - 85%40 - 60%

These results suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, such as the ABTS and DPPH methods. These studies indicate that the compound can scavenge free radicals effectively, demonstrating its potential as a therapeutic agent for oxidative stress-related diseases.

Assay Method% Inhibition
ABTS62%
DPPH58%

Antiproliferative Activity

This compound has shown promising antiproliferative effects against various cancer cell lines. For example, studies have reported IC₅₀ values in the nanomolar range, indicating potent activity against tumor cells.

Cell LineIC₅₀ (nM)
HeLa (cervical cancer)140
L1210 (leukemia)130
FM3A (mammary carcinoma)150

The mechanism underlying its antiproliferative effects is believed to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The presence of the methoxycarbonyl group enhances its reactivity towards biomolecules, allowing it to interact with cellular targets such as enzymes and receptors.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that thiophene derivatives similar to this compound inhibited tubulin assembly in cancer cells, leading to apoptosis through the intrinsic mitochondrial pathway .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could enhance its antibacterial properties .

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